molecular formula C12H12F2N2S B2648877 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-55-2

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2648877
CAS No.: 863001-55-2
M. Wt: 254.3
InChI Key: NLBLRCLSDQQTTE-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole is a novel benzothiazole derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a benzothiazole core, a privileged scaffold in drug discovery, substituted with two fluorine atoms at the 4 and 6 positions and a piperidine group at the 2-position. This specific substitution pattern is designed to enhance its biological activity and optimize its physicochemical properties. Benzothiazole derivatives are extensively investigated for their potent antibacterial properties against a range of pathogenic bacteria. Research indicates that analogous 2-aminobenzothiazole compounds can function by inhibiting critical bacterial enzymes, such as DNA gyrase[B citation:5] and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . DNA gyrase is essential for bacterial DNA replication, while MurB is a key enzyme in the biosynthesis of the bacterial cell wall; inhibition of these targets provides a compelling mechanism of action for new antibacterial agents . The presence of the lipophilic piperidine ring may contribute to improved cellular permeability and interaction with these enzymatic pockets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to conduct a comprehensive risk assessment before using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLRCLSDQQTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the reaction of 4,6-difluorobenzothiazole with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, replacing a leaving group on the benzothiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The compound exhibits significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Research indicates that derivatives of 4,6-difluoro-2-(piperidin-1-yl)benzo[d]thiazole have shown promise in inhibiting specific cancer cell lines and demonstrating anti-inflammatory effects. The presence of the piperidine moiety enhances these biological activities by improving solubility and bioavailability.

Potential Therapeutic Uses
Given its biological activity, this compound is being investigated as a lead candidate for developing new pharmaceuticals targeting inflammatory diseases and various cancers. Interaction studies suggest that it may effectively bind to specific receptors or enzymes implicated in disease pathways, which is crucial for optimizing its pharmacological properties .

Case Study: Anti-mycobacterial Activity
A study focused on benzo[d]thiazole derivatives revealed that compounds structurally related to this compound showed anti-mycobacterial potential against Mycobacterium tuberculosis. Some derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong efficacy against this pathogen .

Materials Science

Fluorescent Properties
Fluorinated heterocycles like this compound can exhibit interesting properties such as fluorescence and electrical conductivity. These characteristics make them potentially useful in developing novel materials for organic electronics or optoelectronics applications.

Synthesis and Reactivity
The compound's unique structure allows for various nucleophilic substitution reactions, particularly involving the nitrogen atom in the piperidine ring. This reactivity can be harnessed in synthesizing new materials or modifying existing ones for enhanced performance in electronic applications.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Fluorine vs. Other Halogens

  • 4,6-Difluoro substitution: The presence of fluorine at the 4- and 6-positions likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. In a study of 2-phenylbenzothiazoles, halogenation at the 4'-phenyl position (e.g., chlorine or bromine) doubled benzpyrene hydroxylase induction activity compared to unsubstituted derivatives .
  • Comparison with 4'-Cyanophenyl substitution: 2-(4'-Cyanophenyl)benzothiazole exhibited selective induction of lung over liver enzymes, suggesting substituent-dependent tissue targeting . The fluorine atoms in 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole may similarly influence organ-specific activity.

Piperidine vs. Other Heterocyclic Substituents

  • The piperidine group in the target compound may improve solubility or receptor binding compared to simpler alkyl or aryl substituents.
  • Piperazine analogs : In cocaine use disorder studies, piperazine-linked derivatives like 2-(3-(4-(3-methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) were synthesized as brown oils, highlighting differences in physical state (oils vs. crystalline solids) based on substituent choice .

Nickel-Catalyzed Cross-Coupling

A patent by Southwest Minzu University describes the synthesis of 2-substituted benzo[d]thiazoles via nickel-catalyzed cross-coupling with aryl/alkenyl aluminum reagents, achieving yields of 41–94% .

Comparative Yields and Conditions

  • High-yield analogs : Compound 3b (2,2′-{[(2,5-Dimethoxy-1,4-phenylene)bis(methylene)]bis(sulfanediyl)}bis(benzo[d]thiazole)) achieved a 95% yield under optimized conditions, whereas compound 5 in the same study yielded only 54%, reflecting the challenge of introducing bulky groups like piperidine .
  • Microwave-assisted synthesis : The patent in mentions microwave-assisted reactions, which could reduce reaction times compared to conventional heating methods used for analogs like compound 6 (24-hour stirring in DMF) .

Physicochemical and Pharmacological Properties

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Reference
3b (bis-sulfanediyl benzothiazole) 184–186 Dimethoxy phenylene
5 (piperidine-sulfonyl isoquinoline) 164–166 Piperidine, methoxy
5h (piperazine-linked benzothiazole) Brown oil Piperazine, methoxypyridine

Biological Activity

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a structure that includes both fluorine and nitrogen atoms, contributing to its unique properties. The synthesis typically involves the nucleophilic substitution reaction of 4,6-difluorobenzothiazole with piperidine. This reaction is conducted under specific conditions, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µM)
This compoundA549 (Lung)<10
DoxorubicinA549 (Lung)0.5
Compound XMCF-7 (Breast)15.63

Antimicrobial and Antiviral Effects

Additionally, the compound has been studied for its antimicrobial and antiviral properties. In particular, it shows promise against various bacterial strains and viruses, although specific quantitative data remains limited in current literature .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, which can alter biochemical pathways critical for disease progression. For example, it has been suggested that the compound might inhibit histone deacetylases (HDACs), which are important in cancer biology .

Case Study 1: Histone Deacetylase Inhibition

A study focused on the design and synthesis of hydroxamic acid-based HDAC inhibitors demonstrated that compounds with similar structures to this compound exhibited high inhibition rates against HDACs at concentrations as low as 1 µM. The most effective compounds showed over 90% inhibition against HDAC6 .

Case Study 2: Anticancer Efficacy

In another investigation involving a series of thiazole derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values below those of standard treatments in certain cases .

Q & A

Q. What are the common synthetic routes for preparing 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole and related heterocycles?

The synthesis of benzo[d]thiazole derivatives typically involves cyclization reactions or functional group transformations. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/CH₃SO₃H) has been employed to construct fused heterocycles like imidazo[2,1-b]thiazoles, which share structural motifs with the target compound . Key steps include:

  • Substituent introduction : Fluorine atoms are often introduced via halogenation or nucleophilic aromatic substitution.
  • Ring closure : Thiazole rings can form via condensation of thioamides with α-haloketones or through cyclodehydration.
  • Piperidine incorporation : Amine groups like piperidine are typically introduced via nucleophilic substitution or Buchwald-Hartwig coupling.

Q. How is the structural integrity of this compound verified experimentally?

Standard characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : For crystalline derivatives, this provides unambiguous bond-length and angle data .
  • HPLC purity analysis : Reversed-phase HPLC with UV detection ensures >95% purity, as demonstrated in related imidazole syntheses .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing fluorine substituents into benzo[d]thiazole scaffolds?

Fluorination efficiency depends on:

  • Electrophilic vs. nucleophilic routes : Electrophilic fluorination (e.g., using Selectfluor™) is preferred for electron-rich aromatic systems, while nucleophilic substitution (e.g., KF in DMSO) works for activated aryl halides .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance fluoride ion reactivity.
  • Catalyst selection : Pd-catalyzed C–F bond formation can improve regioselectivity in complex systems .
    Contradictions in yield data (e.g., 70–94% in similar compounds ) often arise from competing side reactions, which can be mitigated by optimizing temperature and stoichiometry.

Q. How do electronic effects of fluorine and piperidine substituents influence the compound’s biological activity?

  • Fluorine’s electron-withdrawing nature : Enhances metabolic stability and modulates pKa of adjacent functional groups, potentially improving binding to hydrophobic enzyme pockets .
  • Piperidine’s conformational flexibility : The piperidine ring may act as a hydrogen bond acceptor or contribute to solubility via its basic nitrogen.
    Structure-activity relationship (SAR) studies on analogous thiazolo[3,4-a]benzimidazoles show that fluorine substitution at specific positions (e.g., 2,6-difluoro) enhances antitumor activity by ~30% compared to mono-fluoro analogs .

Q. What analytical challenges arise in resolving structural ambiguities for fluorinated thiazoles, and how are they addressed?

Key challenges include:

  • Signal splitting in NMR : Fluorine’s quadrupolar moment causes complex splitting in 1H^{1}\text{H} NMR. This is resolved using 19F^{19}\text{F}-decoupled experiments or 2D NMR (e.g., HSQC) .
  • Differentiating regioisomers : Mass spectrometry alone cannot distinguish isomers; X-ray crystallography or computational modeling (DFT) is required .
  • Impurity profiling : Trace fluorinated byproducts are identified via LC-MS/MS with collision-induced dissociation (CID) .

Methodological Considerations

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations .
  • Enzyme inhibition studies : Target kinases or proteases relevant to the compound’s scaffold (e.g., EGFR or PARP), using fluorescence-based kinetic assays .
  • Control experiments : Include structurally related analogs (e.g., non-fluorinated or piperidine-free derivatives) to isolate substituent effects .

Q. How can contradictory data on biological activity between studies be reconciled?

Common sources of contradiction include:

  • Cell line variability : Genetic differences between cell lines may alter drug metabolism.
  • Assay conditions : Varying pH, serum concentration, or incubation time affects compound stability.
  • Purity discrepancies : Impurities >5% (e.g., unreacted intermediates) can skew results .
    To address this, replicate studies under standardized conditions and validate compound purity via orthogonal methods (e.g., NMR + HPLC).

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